

# Application Notes and Protocols for Western Blot Detection of BRD8 Protein

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## Compound of Interest

Compound Name: *Bromodomain inhibitor-8*

Cat. No.: *B2420348*

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These application notes provide a detailed protocol for the detection of Bromodomain-containing protein 8 (BRD8) in cell lysates and tissue homogenates using Western blotting. This guide is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.

## Introduction

Bromodomain-containing protein 8 (BRD8) is a transcriptional co-activator that plays a crucial role in various cellular processes, including the regulation of gene expression, cell cycle progression, and the innate immune response.<sup>[1][2][3]</sup> It functions as a component of the NuA4/TIP60 histone acetyltransferase (HAT) complex and interacts with nuclear receptors such as the thyroid hormone receptor.<sup>[1][4][5][6][7]</sup> Given its involvement in carcinogenesis and the p53 network, accurate detection of BRD8 protein levels is critical for research in oncology and drug development.<sup>[7][8][9]</sup>

This document outlines a comprehensive Western blot protocol for the reliable detection and quantification of BRD8.

## Data Presentation

The following table summarizes key quantitative parameters for a successful BRD8 Western blot experiment.

Parameter	Recommendation	Source
Primary Antibody Dilution	1:1000 to 1:8000	<a href="#">[10]</a> <a href="#">[11]</a>
Observed Molecular Weight	~120-135 kDa (isoform 1), other isoforms may be present.	<a href="#">[7]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>
Positive Control Lysates	HeLa, HEK-293, Fetal Human Brain, Colorectal Cancer Cells	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[10]</a>
Negative Control	siRNA-mediated BRD8 knockdown cells	<a href="#">[10]</a>
Secondary Antibody Dilution	1:2000 to 1:200,000 (HRP- conjugated)	<a href="#">[12]</a>
Protein Loading Amount	15-50 µg of total protein per lane	<a href="#">[4]</a> <a href="#">[13]</a>

## Experimental Protocols

This protocol is a general guideline and may require optimization based on the specific antibodies and reagents used.

### Sample Preparation (Cell Lysate)

- Cell Culture: Culture cells (e.g., HeLa, HEK-293) to 70-80% confluency.
- Harvesting: Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
- Lysis: Add ice-cold RIPA Lysis Buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail) to the culture dish.[\[13\]](#)
- Scraping and Collection: For adherent cells, use a cell scraper to detach the cells in the lysis buffer.[\[13\]](#) Transfer the lysate to a pre-chilled microcentrifuge tube.
- Sonication: Sonicate the cell lysate on ice for approximately 10 seconds to shear genomic DNA.[\[13\]](#)

- Centrifugation: Clarify the lysate by centrifuging at 12,000 x g for 15 minutes at 4°C.[13]
- Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a fresh tube.
- Protein Quantification: Determine the protein concentration of the lysate using a BCA Protein Assay Kit.
- Sample Preparation for Loading: Mix the desired amount of protein (15-50 µg) with 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

## SDS-PAGE and Protein Transfer

- Gel Electrophoresis: Load the boiled samples onto a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
- Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[13] The transfer time and voltage should be optimized based on the equipment used. A standard condition is 100V for 1 hour in Tris-Glycine transfer buffer.[13]

## Immunoblotting

- Blocking: After transfer, rinse the membrane briefly with deionized water and then block with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation: Dilute the primary anti-BRD8 antibody in the blocking buffer at the recommended dilution (e.g., 1:1000). Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[13]
- Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.[13]
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse IgG) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature with gentle agitation.[11][12]

- Final Washes: Repeat the washing step (step 3) three times.

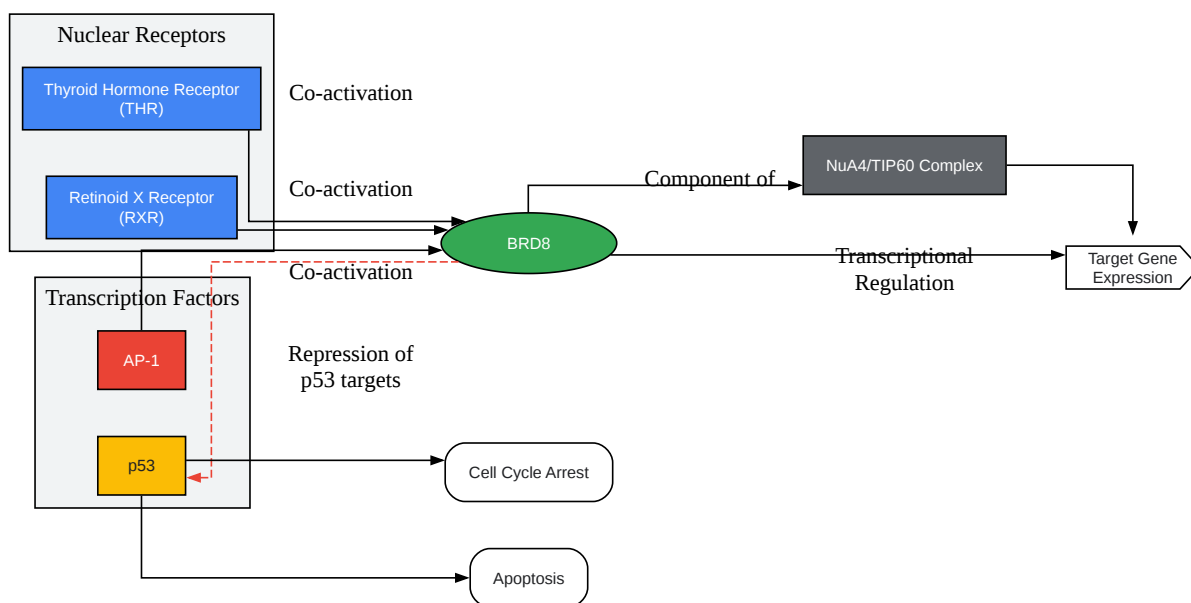
## Detection

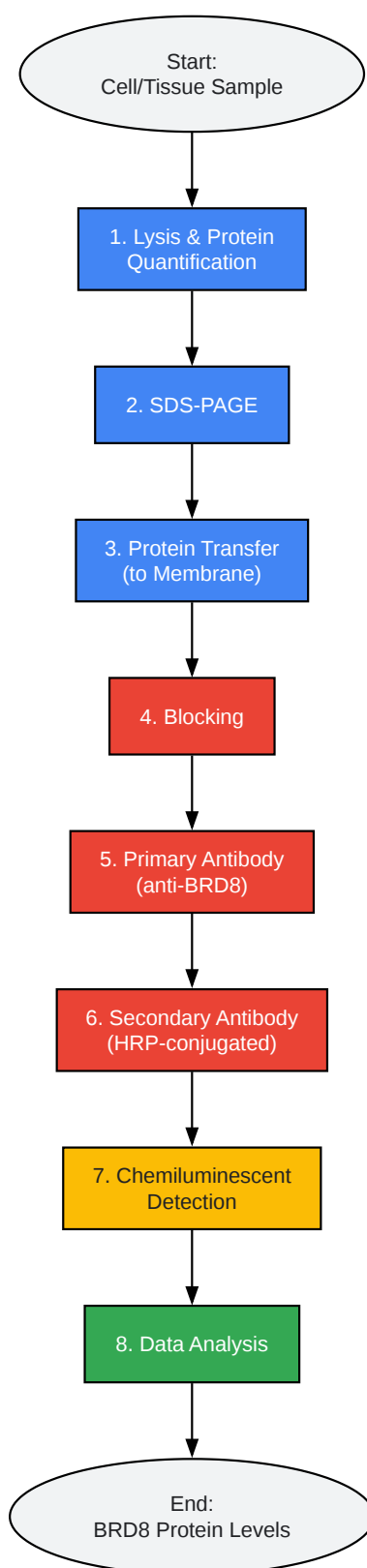
- Signal Development: Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for 1-5 minutes.
- Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film. Multiple exposures may be necessary to obtain an optimal signal.[\[13\]](#)

## Mandatory Visualizations

### Signaling Pathway Involving BRD8

BRD8 is a key component of the NuA4/TIP60 histone acetyltransferase complex and acts as a transcriptional coactivator for several transcription factors, including nuclear hormone receptors and AP-1. It also plays a role in the p53 signaling pathway.[\[2\]](#)[\[7\]](#)[\[8\]](#)





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